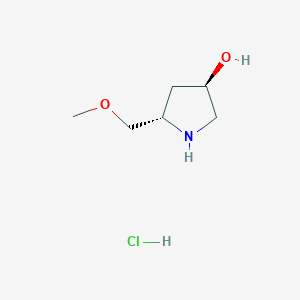

(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride

説明

(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique stereochemistry and functional groups make it an interesting subject for research and development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3R,5S) configuration.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale reactors: To handle the bulk quantities of reagents.

Continuous flow processes: To improve efficiency and yield.

Purification techniques: Such as crystallization or chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions

(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group, typically using reducing agents like lithium aluminum hydride.

Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide, pyridinium chlorochromate, or hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a deoxygenated pyrrolidine derivative.

Substitution: Formation of various substituted pyrrolidine derivatives.

科学的研究の応用

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as a valuable building block in synthesizing pharmaceutical agents. Its ability to modulate biological activity through specific interactions with enzymes and receptors positions it as a candidate for drug development. The presence of hydroxyl and methoxymethyl groups enhances its binding affinity to biological targets, making it suitable for further pharmacological studies.

Case Studies:

- Enzyme Modulation: Research has indicated that (3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride can influence enzyme activities, potentially leading to therapeutic applications in treating various diseases. For instance, studies have explored its role in modulating protein-ligand interactions.

- Synthesis of Bioactive Compounds: The compound has been utilized in synthesizing complex molecules that exhibit biological activity, contributing to advancements in medicinal chemistry.

Organic Synthesis

Building Block for Complex Molecules:

In organic synthesis, this compound is employed as a precursor for creating more complex organic structures. Its chiral nature allows for the development of enantiomerically pure compounds that are crucial in pharmaceuticals and agrochemicals .

Synthetic Routes:

The synthesis typically involves:

- Hydroxylation: Introduction of the hydroxyl group using reagents such as osmium tetroxide.

- Chiral Resolution: Utilization of chiral catalysts to achieve the desired stereochemistry.

- Formation of Hydrochloride Salt: Final conversion to the hydrochloride form enhances solubility and stability .

Biological Studies

Investigating Biological Activity:

The compound has been studied for its potential biological effects, including its interactions with biomolecules. The hydroxyl and methoxymethyl groups facilitate hydrogen bonding and other interactions that can modulate the activity of target molecules.

Research Findings:

- Binding Affinity: Studies have shown that the unique functional groups contribute to enhanced binding affinity towards specific receptors or enzymes, which is critical for understanding its mechanism of action.

- Potential Therapeutic Uses: Ongoing research aims to explore its applications in treating conditions related to enzyme deficiencies or receptor malfunctions.

Industrial Applications

Production of Fine Chemicals:

this compound is utilized in the production of fine chemicals and intermediates. Its structural properties make it suitable for various industrial processes that require chiral compounds .

Market Demand:

The demand for chiral compounds in pharmaceuticals and specialty chemicals continues to grow, positioning this compound as a significant player in the market.

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis; modulation of enzyme activities | Enzyme modulation studies; synthesis of bioactive compounds |

| Organic Synthesis | Precursor for complex organic molecules; enables chiral synthesis | Synthetic routes involving hydroxylation and resolution |

| Biological Studies | Investigating interactions with biomolecules; enhancing binding affinity | Studies on receptor interactions |

| Industrial Applications | Production of fine chemicals; significant role in specialty chemicals | Market demand for chiral compounds |

作用機序

The mechanism of action of (3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxymethyl groups allow it to form hydrogen bonds and other interactions with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Similar Compounds

(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride: Similar structure but lacks the methoxymethyl group.

(3R,5S)-5-(ethoxymethyl)pyrrolidin-3-ol hydrochloride: Similar structure with an ethoxymethyl group instead of a methoxymethyl group.

(3R,5S)-5-(methyl)pyrrolidin-3-ol hydrochloride: Similar structure but lacks the methoxymethyl group.

Uniqueness

(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and methoxymethyl groups

生物活性

(3R,5S)-5-(Methoxymethyl)pyrrolidin-3-ol hydrochloride is a chiral pyrrolidine derivative with significant potential in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including a methoxymethyl group and a hydroxyl group, which contribute to its biological activity. Understanding the mechanisms of action and biological effects of this compound is crucial for its application in drug development.

- Molecular Formula : C6H14ClNO2

- Molecular Weight : 167.63 g/mol

- CAS Number : 1955474-68-6

- Purity : Minimum 95%

These properties enhance the compound's solubility and stability, making it suitable for various biological applications .

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The hydroxyl and methoxymethyl groups facilitate hydrogen bonding and other non-covalent interactions, modulating the activity of target proteins. This modulation can lead to significant biochemical changes within cells, influencing pathways such as enzyme inhibition or activation.

Biological Activity

Research indicates that (3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol exhibits notable biological activities:

- Enzyme Modulation : The compound has been shown to interact with various enzymes, potentially acting as an inhibitor or activator depending on the target. Its structural features enhance binding affinity, making it a candidate for further pharmacological studies .

- Therapeutic Applications : Preliminary studies suggest potential applications in treating conditions such as leishmaniasis and Chagas disease due to its low cytotoxicity and potent biological effects .

Case Studies

Several studies have explored the biological activity of this compound:

- A study demonstrated that this compound effectively inhibits specific enzymatic pathways involved in disease progression, suggesting its potential as a therapeutic agent .

- Another investigation focused on its role in modulating neurotransmitter systems, highlighting its potential in neurological disorders .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Significant inhibition of target enzyme activity was observed at low concentrations. |

| Study 2 | Cytotoxicity Assessment | Low cytotoxicity levels make it suitable for therapeutic development. |

| Study 3 | Neurotransmitter Modulation | Interaction with neurotransmitter receptors suggests potential for CNS applications. |

特性

IUPAC Name |

(3R,5S)-5-(methoxymethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-9-4-5-2-6(8)3-7-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMOZBOMDXHCKW-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1C[C@H](CN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。